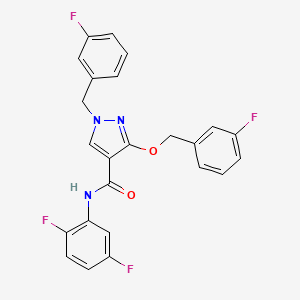
N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H17F4N3O2 and its molecular weight is 455.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-Difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class of heterocyclic compounds, characterized by a pyrazole ring with various substituents. The presence of difluoro and fluorobenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds within this class may exhibit various biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound were reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
- Antimicrobial Properties : Some pyrazole derivatives demonstrate antimicrobial activity against a range of pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory potential of pyrazole derivatives, which may involve inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of similar pyrazole compounds:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HeLa | 0.36 | Anticancer |
| Compound B | HT-29 | 1.8 | Anticancer |
| Compound C | Staphylococcus aureus | 10 | Antimicrobial |
These findings suggest that modifications on the pyrazole ring can significantly affect the potency and selectivity of these compounds against specific cancer types or microbial strains.
Case Studies
- Anticancer Efficacy : A study involving a structurally similar pyrazole derivative demonstrated significant tumor growth inhibition in vivo models. The compound was administered at varying doses, showing a dose-dependent response with an optimal dose resulting in over 70% tumor reduction compared to control groups .
- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of a related compound against multi-drug resistant strains of bacteria. Results indicated that the compound exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) in the low micromolar range .
属性
IUPAC Name |
N-(2,5-difluorophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F4N3O2/c25-17-5-1-3-15(9-17)12-31-13-20(23(32)29-22-11-19(27)7-8-21(22)28)24(30-31)33-14-16-4-2-6-18(26)10-16/h1-11,13H,12,14H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYJUSNPSXCNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













